molecular formula C18H16FN3O5S2 B2742325 ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 886955-79-9

ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2742325
CAS No.: 886955-79-9
M. Wt: 437.46
InChI Key: RMGGYNQVLPSADF-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[e][1,2,4]thiadiazine, which is a type of heterocyclic compound . It contains a benzoate ester group and a thiadiazine ring, which is sulfur and nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoate ester group, a thiadiazine ring, and a fluoro-substituent . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group might make it somewhat polar, and the aromatic rings would contribute to its overall stability .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Ethyl benzoate thiocarbohydrazone demonstrates reactivity that could be similar to the target compound, showing a tendency to undergo isomerization and react with other chemicals under specific conditions, leading to the formation of compounds like 3-phenyl-4-amino-1, 2,4-triazoline-5-thione upon alcohol elimination and further conversion to other heterocyclic compounds upon oxidation (Postovskii et al., 1977).

Insecticidal Activity

  • New heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications for related compounds, pointing towards the synthesis versatility of ethyl derivatives and thiadiazole in producing compounds with insecticidal properties (Fadda et al., 2017).

Fluorination Techniques

  • N-Fluoro-3-ethyl-3-methyl-1,1-dioxo-2,3-dihydro-1H-1λ6-benzo[e]1,2-thiazin-4-one was prepared and used for electrophilic fluorination of carbanions, illustrating the compound's role in introducing fluorine atoms into organic molecules, a key step in the synthesis of fluorinated pharmaceuticals and agrochemicals (Takéuchi et al., 1999).

Potential for Antimicrobial Agents

  • The synthesis and characterization of new quinazolines, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, for potential antimicrobial applications highlight the role such compounds could play in medical research and development of new treatments (Desai et al., 2007).

Anti-juvenile Hormone Activity

  • Research on ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent shows the potential application of related ethyl and benzoyl derivatives in pest management strategies, particularly in affecting insect development and growth (Ishiguro et al., 2003).

Properties

IUPAC Name

ethyl 2-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-17(24)12-5-3-4-6-13(12)20-16(23)10-28-18-21-14-8-7-11(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGGYNQVLPSADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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